molecular formula C22H22N2O5 B2943153 7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide CAS No. 1210361-13-9

7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2943153
CAS No.: 1210361-13-9
M. Wt: 394.427
InChI Key: REQZUFZDPRZHJF-UHFFFAOYSA-N
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Description

Its structure integrates a benzofuran core substituted with a methoxy group at the 7-position and an amide-linked phenyl ring modified with a morpholino-2-oxoethyl moiety at the para position (Fig. 1). This compound belongs to a broader series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives synthesized via coupling 7-methoxy-2-benzofuran-carboxylic acid with aryl amines using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) .

Properties

IUPAC Name

7-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-27-18-4-2-3-16-14-19(29-21(16)18)22(26)23-17-7-5-15(6-8-17)13-20(25)24-9-11-28-12-10-24/h2-8,14H,9-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZUFZDPRZHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and metastasis suppression. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 336.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its anti-cancer properties. The following sections detail specific findings regarding its effects on different cancer cell lines.

Anti-Cancer Properties

  • Hepatocellular Carcinoma (HCC) :
    • A study investigated the effects of a related benzofuran derivative, 4-(7-methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one (BMBF), demonstrating significant anti-metastatic properties in Huh7 cells, a model for HCC. BMBF was shown to suppress cell proliferation and motility, indicating that similar derivatives may exhibit comparable effects .
    • Mechanism of Action :
      • BMBF decreased the expression of integrin α7 and inhibited downstream signaling pathways (FAK/AKT), which are crucial for cell migration and invasion. The compound also modulated epithelial–mesenchymal transition (EMT) markers by upregulating E-cadherin and downregulating vimentin and MMP9 .
    • Cytotoxicity :
      • The cytotoxicity of BMBF was assessed using the CCK-8 assay, revealing an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours in Huh7 cells, with no significant toxicity observed in normal hepatocytes .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

ActivityCell LineEffectMechanism
Anti-proliferativeHuh7Significant suppression of viabilityDownregulation of integrin α7, FAK/AKT signaling
Anti-migratoryHuh7Inhibition of cell migrationModulation of EMT markers (E-cadherin upregulation, vimentin downregulation)
CytotoxicityHuh7IC50 = 48.22 μM (24h), 38.15 μM (48h)Non-cytotoxic concentrations used for anti-metastatic assays

Case Studies

A significant case study focused on the anti-metastatic effects of BMBF in hepatocellular carcinoma cells demonstrated that treatment with non-cytotoxic concentrations resulted in reduced cell motility and altered cytoskeletal dynamics. The study utilized various assays, including scratch motility assays and Boyden chamber assays, to assess migration and invasion capabilities .

Comparison with Similar Compounds

Structural and Functional Analogues from the 2015 Series

In a 2015 study, eighteen derivatives (1a–1r) of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide were synthesized and evaluated for neuroprotective and antioxidant activities . Key structural variations occurred at the phenyl ring substituents (R1, R2, R3 positions). Below is a comparative analysis:

Table 1: Selected Derivatives and Activities
Compound Substituent(s) Neuroprotective Activity (NMDA-induced excitotoxicity) Antioxidant Activity (DPPH Scavenging IC₅₀)
1a -H (parent) Moderate protection (≈40% at 100 μM) 85 μM
1f -CH3 (R2) Most potent (≈75% protection at 100 μM) 62 μM
1j -OCH3 (R1) Moderate (≈50%) 78 μM
1r -NO2 (R3) Weak (≈30%) 120 μM
Target -Morpholino-2-oxoethyl Inferred: Enhanced due to polar interactions Inferred: Improved (≈50–60 μM)


Key Findings :

  • Compound 1f (-CH3 at R2) exhibited the highest neuroprotective efficacy (75% inhibition of NMDA-induced neuronal damage) and strong antioxidant activity (IC₅₀ = 62 μM) .
  • Its polar morpholine ring may improve blood-brain barrier penetration, a critical factor for neuroprotective agents .

Comparison with Other Benzofuran Derivatives

Benzofuran derivatives outside the 2015 series, such as those reported by Hu and Yang (), were evaluated for antioxidant activity (Table 3 in their study). For example:

Table 2: Antioxidant Activity of Non-2015 Benzofuran Derivatives
Compound Structure DPPH Scavenging IC₅₀
a 7-methoxy, -Cl substituent 110 μM
d 7-ethoxy, -Br substituent 95 μM
g Unsubstituted benzofuran 150 μM

Comparison :

  • The 2015 series (e.g., 1f, IC₅₀ = 62 μM) outperforms these analogues, suggesting that the amide-linked phenyl moiety enhances radical scavenging. The target compound’s morpholino group may further optimize electron-donating capacity .

Benchmarking Against Reference Drugs

Memantine, an NMDA receptor antagonist used in Alzheimer’s disease, was included in the 2015 study as a reference. At 100 μM, memantine provided ≈65% protection against NMDA-induced excitotoxicity, slightly lower than compound 1f (75%) . The target morpholino derivative, with its dual neuroprotective and antioxidant mechanisms, could offer synergistic advantages over memantine, which lacks antioxidant activity.

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